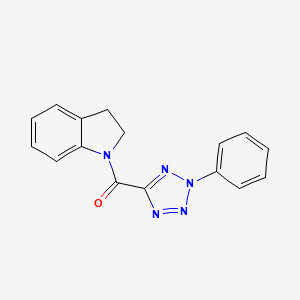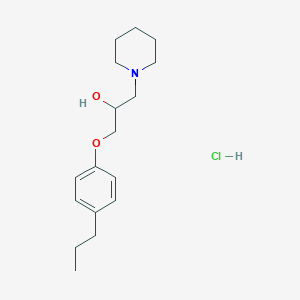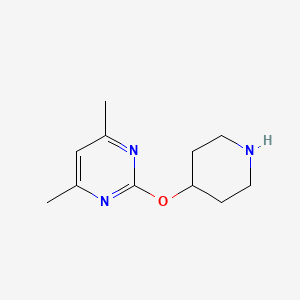![molecular formula C17H17N5O3 B2711530 (1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034253-16-0](/img/structure/B2711530.png)
(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound. It belongs to the category of heterocyclic compounds, characterized by a diverse arrangement of nitrogen atoms within its molecular structure. Its structural complexity and functional groups make it a subject of interest in medicinal and materials chemistry.
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of (1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Precursors: : The synthesis typically begins with benzimidazole and 3-methoxypyrazine, which are commercially available.
Key Steps: : The core structure is assembled through a series of reactions involving nucleophilic substitution, palladium-catalyzed coupling, and cyclization.
Conditions: : Commonly employed solvents include dichloromethane and dimethyl sulfoxide, with reaction temperatures ranging from 25°C to 150°C, and the use of bases like potassium carbonate.
Industrial Production Methods
Scale-Up Processes: : In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.
Optimizations: : Catalysts and reagents are selected to maximize efficiency and reduce costs, with emphasis on green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: : The compound can also be reduced under catalytic hydrogenation conditions.
Substitution: : It is prone to nucleophilic substitutions at the pyrrolidinyl and methoxy groups.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid.
Reduction: : Catalysts such as palladium on carbon with hydrogen gas.
Substitution: : Nucleophiles like sodium hydride.
Major Products Formed
Oxidation: : Yields oxidized benzimidazole derivatives.
Reduction: : Produces reduced pyrrolidinyl variants.
Substitution: : Leads to a variety of substituted benzimidazoles and pyrazine derivatives.
Scientific Research Applications
Chemistry
Molecular Probes: : Used as a probe to study various chemical reactions and mechanisms.
Biology
Biological Activity: : Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine
Drug Development: : Explored for therapeutic applications, particularly in oncology and neurology, due to its potential to interact with various biological targets.
Industry
Materials Science: : Employed in the development of novel materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: : Other compounds within this family include 2-(2-furyl)-1H-benzimidazole and 5-chloro-2-methyl-1H-benzimidazole.
Pyrrolidine Derivatives: : Such as 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one.
Methoxy Pyrazine Derivatives: : Like 3-methoxy-6-methylpyrazine.
Uniqueness
Structural Complexity: : The combination of benzimidazole, methoxypyrazine, and pyrrolidine rings in a single molecule imparts unique chemical properties.
Functional Diversity: : Its varied functional groups enable it to participate in a wide range of chemical reactions and biological interactions.
This compound stands out due to its intricate structure and multifaceted applications across different fields. Let’s delve deeper or shift gears if there's something else piquing your curiosity!
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-15-16(19-6-5-18-15)25-12-4-7-22(9-12)17(23)11-2-3-13-14(8-11)21-10-20-13/h2-3,5-6,8,10,12H,4,7,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQLTANWCGMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)
![1-(2,6-Dimethylmorpholino)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2711449.png)
![3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride](/img/structure/B2711450.png)
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2711452.png)
![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)
![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)


![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)
![4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide](/img/structure/B2711469.png)
![methyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2711470.png)
